N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride
Description
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride is a triazole-containing methanamine derivative stabilized as a sesquihydrochloride salt (1.5 equivalents of HCl). The compound features a 1,2,4-triazole ring substituted with a methyl group at the N1 position and a methanamine chain bearing an N-methyl group. The sesquihydrochloride formulation enhances solubility and stability, critical for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10N4.3ClH/c2*1-6-3-5-7-4-8-9(5)2;;;/h2*4,6H,3H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTFXOBHXCTJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1C.CNCC1=NC=NN1C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and carboxylic acids or their derivatives under acidic or basic conditions.
N-Methylation: The triazole ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Formation of the Sesquihydrochloride Salt: The final step involves the formation of the sesquihydrochloride salt by reacting the N-methylated triazole with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles
Biological Activity
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride is an organic compound derived from the triazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry and agricultural science due to its potential pharmacological properties.
Chemical Structure and Properties
The compound can be described by its chemical formula , indicating it is a hydrochloride salt. The triazole ring structure contributes significantly to its biological activity, particularly in inhibiting specific metabolic pathways in pathogens and cancer cells.
Biological Activity
Antifungal Properties
Triazoles are widely recognized for their antifungal properties. Research has shown that derivatives of triazoles can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi. This mechanism is similar to that of well-known antifungal agents like fluconazole and itraconazole. Studies have demonstrated that compounds with a triazole moiety exhibit potent antifungal activity against various fungal strains, including Candida spp. and Aspergillus spp. .
Antitumor Activity
The compound's structural similarity to other triazole-based drugs suggests potential antitumor activity. Triazole derivatives have been reported to interfere with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. In vitro studies have indicated that compounds containing the triazole ring can suppress tumor cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies
-
Antifungal Efficacy
In a study assessing the antifungal efficacy of various triazole derivatives, this compound exhibited significant activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This study highlighted the compound’s potential as a lead structure for developing new antifungal agents . -
Antitumor Activity
A recent investigation into the antitumor properties of triazole derivatives found that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study elucidated that this compound induces apoptosis through the activation of caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes involved in sterol biosynthesis in fungi.
- Signal Pathway Modulation : It modulates key signaling pathways associated with cell growth and survival, particularly in cancer cells.
Data Summary
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
Triazole derivatives, including N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine, have shown promising antifungal properties. Research indicates that these compounds can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. A study demonstrated that derivatives of 1,2,4-triazole exhibited potent activity against Candida species and Aspergillus spp., making them valuable candidates for antifungal drug development .
Antiviral Properties
Recent investigations into the antiviral potential of triazole derivatives have highlighted their effectiveness against viruses such as SARS-CoV-2. For instance, a derivative structurally related to N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine has been identified as an intermediate in the synthesis of ensitrelvir, an oral antiviral drug for COVID-19 treatment . This underscores the relevance of triazole compounds in developing therapeutic agents for viral infections.
Agricultural Applications
Pesticide Development
The compound's triazole structure is significant in agrochemical formulations. Triazoles are widely used as fungicides due to their ability to inhibit fungal growth. For example, compounds similar to N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine have been employed in the synthesis of agricultural fungicides that target plant pathogens effectively .
Herbicide Formulations
Research has also explored the use of triazole derivatives in herbicide formulations. The ability to selectively inhibit certain biochemical pathways in plants makes these compounds useful in developing selective herbicides that minimize crop damage while controlling weed populations.
Materials Science Applications
Polymer Chemistry
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride has been investigated for its role in polymer chemistry. Its functional groups can be utilized to create novel polymeric materials with enhanced properties such as thermal stability and mechanical strength. Research has shown that incorporating triazole units into polymer backbones can improve resistance to degradation and enhance overall material performance .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathogen | Reference |
|---|---|---|
| Antifungal | Candida spp., Aspergillus spp. | |
| Antiviral | SARS-CoV-2 | |
| Herbicidal | Various weed species | |
| Pesticidal | Fungal pathogens |
Table 2: Synthesis Methods and Yields
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| 1-Methyl-1H-1,2,4-triazole | N-Methylation with methyl iodide | 52% |
| 1-Methyl-1H-1,2,4-triazole derivative | Diazotization deamination | Variable |
Case Studies
Case Study 1: Antiviral Activity Against COVID-19
A recent study focused on the synthesis of triazole derivatives for antiviral applications revealed that specific modifications to the triazole ring could enhance binding affinity to viral targets. The research emphasized the importance of structural optimization in developing effective antiviral agents against emerging viruses like SARS-CoV-2 .
Case Study 2: Agricultural Application as Fungicide
In agricultural trials, a triazole-based fungicide demonstrated significant efficacy against Fusarium spp., leading to improved crop yields in controlled environments. This case highlights the practical application of triazole compounds in enhancing agricultural productivity through effective disease management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations and Substituent Effects
(a) 1,2,4-Triazole vs. 1,2,3-Triazole Derivatives
- N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (10f) :
This compound () shares a methanamine backbone but substitutes the 1,2,4-triazole with a 1,2,3-triazole ring and introduces a phenethyl group. The 1,2,3-triazole’s electronic properties differ due to nitrogen positioning, reducing aromatic stabilization compared to 1,2,4-triazoles. The phenethyl group enhances lipophilicity (logP ~2.5 estimated), whereas the target compound’s methyl group likely results in lower logP (~1.0–1.5), favoring aqueous solubility .
(b) Amino Chain Modifications
- (1R)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride: highlights a chiral propanamine chain instead of methanamine. The extended carbon chain increases molecular weight (278.78 g/mol vs.
(c) Salt Formulations
- (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: describes a simpler hydrochloride salt lacking the N-methyl group on the methanamine. The sesquihydrochloride form of the target compound likely offers intermediate solubility compared to mono- or dihydrochloride salts, balancing ionicity and crystallinity .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Analogous Compounds
*Estimated based on analogs.
Solubility and Stability:
- The sesquihydrochloride salt of the target compound likely exhibits moderate aqueous solubility (~50–100 mg/mL), superior to free bases but less than dihydrochlorides (e.g., : >200 mg/mL) .
- The N-methyl group in the target compound may reduce metabolic oxidation compared to primary amines (e.g., ), enhancing plasma stability .
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the crystal structure of N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride?
- Methodological Answer : Use single-crystal X-ray diffraction with the SHELX suite (e.g., SHELXL for refinement). Key steps include:
- Data collection with a high-resolution diffractometer.
- Structure solution via direct methods (SHELXS) or Patterson maps.
- Refinement with SHELXL, incorporating hydrogen atom positions and thermal displacement parameters .
- Experimental Design : Optimize crystal growth via solvent evaporation or vapor diffusion. For sesquihydrochloride salts, ensure stoichiometric HCl incorporation during crystallization.
Q. How can synthesis yield be optimized for this compound?
- Methodological Answer :
- Employ chiral pool synthesis if stereocenters are present, using enantiopure precursors (e.g., (1S)-configured amines) .
- Monitor reaction progress via LC-MS or H NMR.
- Purify via recrystallization in ethanol/water mixtures, as seen in analogous triazolylmethylamine hydrochlorides .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact.
- Follow protocols for hydrochloride salts: neutralize spills with sodium bicarbonate .
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Q. How should researchers characterize its purity and stability?
- Methodological Answer :
- Purity: Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA).
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinned crystals) be resolved?
- Methodological Answer :
- Use SHELXL’s twin refinement module for twinned data. Input HKLF 5 format for multi-component datasets.
- Validate with R-factor convergence (<5% discrepancy) and electron density maps .
Q. What strategies are effective for designing bioactivity studies targeting PARP-1 inhibition?
- Methodological Answer :
- Assay Design : Use fluorescence polarization assays with recombinant PARP-1 enzyme and NAD analogs.
- Positive Control : Benchmark against talazoparib (BMN 673), a known PARP inhibitor with a triazolyl moiety .
- Data Interpretation : Correlate IC values with structural features (e.g., triazole ring planarity and hydrogen-bonding capacity).
Q. What challenges arise in synthesizing chiral derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) for enantiomer separation.
- Stereochemical Stability : Monitor racemization under basic conditions via polarimetry or circular dichroism .
Q. How can the triazole ring be functionalized for enhanced reactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
